

In-Depth Technical Guide: 11-(dansylamino)undecanoic acid (DAUDA)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 11-(Dansylamino)undecanoic acid

Cat. No.: B024213

Get Quote

CAS Number: 73025-02-2

This guide provides a comprehensive overview of **11-(dansylamino)undecanoic acid** (DAUDA), a fluorescent fatty acid analog, for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, experimental applications, and detailed protocols for its use as a molecular probe.

Core Properties and Data

11-(dansylamino)undecanoic acid is a specialized molecule that combines an eleven-carbon fatty acid chain with a dansyl fluorophore. This unique structure makes it an invaluable tool for investigating hydrophobic binding sites within proteins. The dansyl group is environmentally sensitive, meaning its fluorescence properties, including intensity and emission wavelength, change upon moving from a polar (aqueous) to a non-polar (hydrophobic) environment, such as the binding pocket of a protein.[1][2][3]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **11-(dansylamino)undecanoic** acid.



Property	Value	Citations	
CAS Number	73025-02-2	[4]	
Molecular Formula	C23H34N2O4S [1]		
Molecular Weight	434.59 g/mol [4]		
Fluorescence \(\text{\text{ex}} \)	335 nm (in Methanol) [4]		
Fluorescence λem	516 nm (in Methanol) [4]		
Appearance	White to off-white crystalline solid	[3]	
Solubility	DMSO, Ethanol, DMF	[1]	
Storage Temperature	2-8°C [3][4]		

Binding Affinity Data

DAUDA is known to bind to several proteins. The following table includes reported dissociation constants (Kd).



Protein	Apparent Dissociation Constant (Kd)	Notes	Citations
Bovine Serum Albumin (BSA)	8 x 10 ⁻⁷ M	Represents binding to two equivalent secondary sites. The primary site's Kd could not be determined due to very high affinity.	[2]
Human Serum Albumin (HSA)	8 x 10 ⁻⁷ M	Represents binding to two equivalent secondary sites. The primary binding site is distinct from the main long-chain fatty acid sites and corresponds to the bilirubin site.	[1][2]

Experimental Applications and Protocols

The primary application of DAUDA is as a fluorescent probe in competitive binding assays to determine the affinity of non-fluorescent ligands, particularly fatty acids and other hydrophobic molecules, for proteins like fatty acid-binding proteins (FABPs) and serum albumins.[1][5]

Principle of the Competitive Binding Assay

The assay relies on the displacement of DAUDA from a protein's binding pocket by a competing ligand.

 DAUDA Binding: When DAUDA binds to the hydrophobic pocket of a protein, its dansyl group is shielded from the aqueous environment. This leads to a significant increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in its emission maximum.[6]



- Competitive Displacement: A non-fluorescent competitor ligand (e.g., a natural fatty acid) is titrated into the solution. As the competitor binds to the protein, it displaces DAUDA.
- Signal Change: The displaced DAUDA returns to the polar aqueous solvent, causing its fluorescence to decrease (quench).
- Affinity Determination: The decrease in fluorescence is proportional to the amount of DAUDA displaced. By measuring the fluorescence at different competitor concentrations, a binding curve can be generated to calculate the binding affinity (Ki or IC50) of the competitor ligand.

Detailed Experimental Protocol: Determining Ligand Affinity for a Fatty Acid-Binding Protein

This protocol provides a general framework for a competitive binding assay using DAUDA. Specific concentrations and incubation times may need to be optimized for the protein of interest.

Materials:

- Purified Fatty Acid-Binding Protein (FABP) of interest
- 11-(dansylamino)undecanoic acid (DAUDA)
- Competitor ligand (e.g., oleic acid, palmitic acid)
- Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.5)
- · Dimethyl sulfoxide (DMSO) for stock solutions
- Fluorometer and appropriate microplates or cuvettes

Procedure:

- Stock Solution Preparation:
 - Prepare a concentrated stock solution of DAUDA (e.g., 10-20 mM) in DMSO. Store protected from light at -20°C.[5]



- Prepare a concentrated stock solution of the competitor ligand in DMSO or ethanol.
- Prepare a stock solution of the purified FABP in the assay buffer. Determine its concentration accurately (e.g., by measuring A280).
- Determination of Optimal DAUDA and Protein Concentrations:
 - In the assay buffer, titrate a fixed concentration of FABP (e.g., 1-5 μM) with increasing concentrations of DAUDA.
 - Measure the fluorescence intensity (e.g., Excitation: ~345 nm, Emission: ~480-550 nm, monitoring for a blue shift).[1]
 - Plot fluorescence intensity versus DAUDA concentration to determine the saturation point.
 For the competitive assay, use a DAUDA concentration that results in a significant and stable fluorescence signal (typically in the low micromolar range).
- Competitive Binding Assay:
 - Prepare a series of dilutions of the competitor ligand in the assay buffer. Include a control
 with no competitor.
 - To each well of a microplate or a cuvette, add the assay buffer, the determined concentration of FABP, and the determined concentration of DAUDA.
 - Add the different concentrations of the competitor ligand to the respective wells. The final
 concentration of DMSO or ethanol should be kept constant and low (e.g., <1% v/v) across
 all samples.[3]
 - Incubate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This may range from minutes to hours and should be determined empirically.
 - Measure the fluorescence intensity of each sample using the same settings as in step 2.
- Data Analysis:
 - Correct for any background fluorescence from the buffer and ligands.

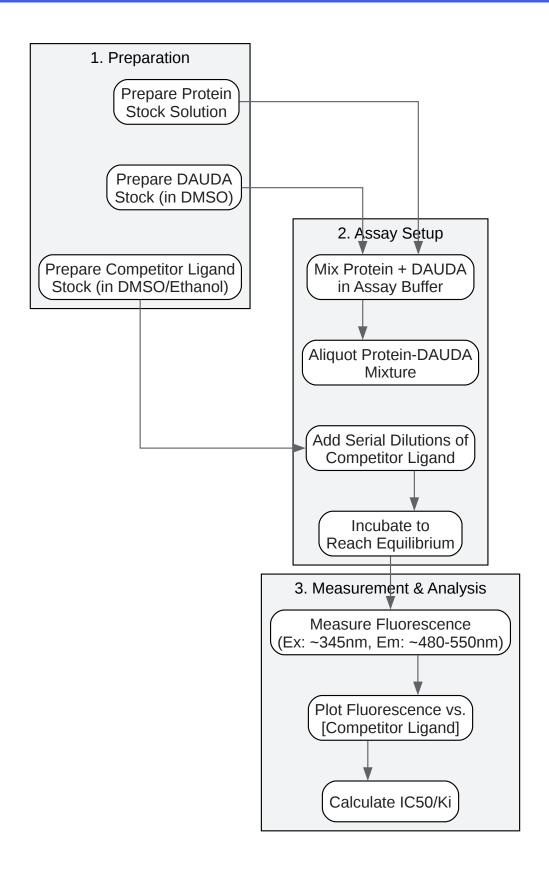


- Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.
- Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 (the concentration of competitor that displaces 50% of the bound DAUDA).
- If the Kd of DAUDA for the protein is known, the inhibitor constant (Ki) for the competitor ligand can be calculated using the Cheng-Prusoff equation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a competitive binding experiment using DAUDA to determine the affinity of a test compound for a target protein.





Click to download full resolution via product page

DAUDA Competitive Binding Assay Workflow.



Signaling Pathways and Mechanism of Action

11-(dansylamino)undecanoic acid itself is not known to be an active modulator of intracellular signaling pathways in the manner of a therapeutic drug. Its primary mechanism of action and utility lie in its properties as a fluorescent probe. The "action" is the change in its quantum yield and emission spectrum upon binding to a hydrophobic pocket, which is a physicochemical process rather than a biological one.

However, the undecanoic acid backbone, a medium-chain fatty acid, is related to compounds with known biological activities. For instance, undecanoic acid has been shown to possess antifungal properties by disrupting the integrity of fungal cell membranes. It is important for researchers to distinguish the utility of DAUDA as an analytical tool from the potential biological activities of its constituent parts. When used at the low micromolar concentrations typical for binding assays, it is unlikely to exert significant independent biological effects, but this should be considered and controlled for in cellular or in vivo experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A fluorescent fatty acid probe, DAUDA, selectively displaces two myristates bound in human serum albumin PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fatty acid analogue 11-(dansylamino)undecanoic acid is a fluorescent probe for the bilirubin-binding sites of albumin and not for the high-affinity fatty acid-binding sites PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Fatty Acid Binding Process of a New FABP from Cherax quadricarinatus by Fluorescence Intensity, Lifetime and Anisotropy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, crystallization and preliminary X-ray diffraction analysis of two intestinal fattyacid binding proteins in the presence of 11-(dansylamino)undecanoic acid. | Sigma-Aldrich [sigmaaldrich.com]



- 5. Preparation, crystallization and preliminary X-ray diffraction analysis of two intestinal fatty-acid binding proteins in the presence of 11-(dansylamino)undecanoic acid PMC [pmc.ncbi.nlm.nih.gov]
- 6. nactem.ac.uk [nactem.ac.uk]
- To cite this document: BenchChem. [In-Depth Technical Guide: 11-(dansylamino)undecanoic acid (DAUDA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024213#11-dansylamino-undecanoic-acid-casnumber]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com